![molecular formula C10H10N4O2 B14067757 (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067757.png)
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an acrylic acid moiety, which adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The acrylic acid moiety is then introduced through a condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The amino groups on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes, altering their activity and leading to various biological effects. The acrylic acid moiety can also participate in reactions that modify cellular pathways, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the benzimidazole core.
2-Amino-5-nitrobenzimidazole: Similar benzimidazole structure with different substituents.
Uniqueness
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the combination of the benzimidazole core and the acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-(2,6-diamino-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-5(1-2-8(15)16)9-7(4-6)13-10(12)14-9/h1-4H,11H2,(H,15,16)(H3,12,13,14) |
InChIキー |
FNJQVLSCKHOAHG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C=CC(=O)O)N=C(N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




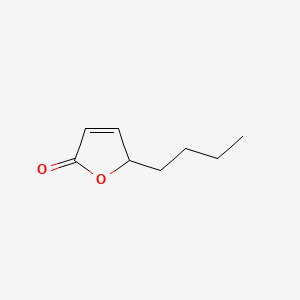
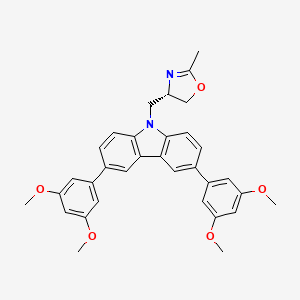

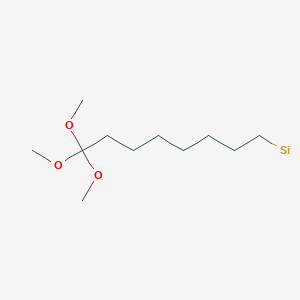

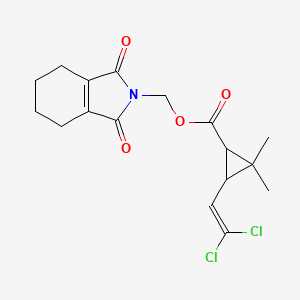
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
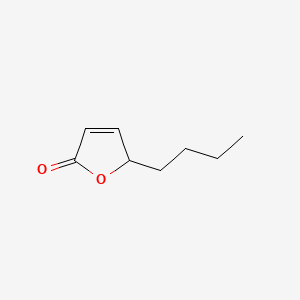

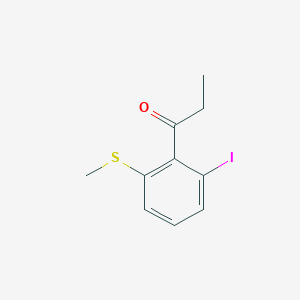
![Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14067737.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)
